3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-7-12-23-21(13-16)25-22(15-26-23)24(17-5-4-6-20(14-17)30-3)27-28(25)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLCJHSUGJALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of pyrazole rings followed by functionalization of the phenyl groups. The specific synthetic routes can vary, but they generally include:
- Condensation reactions involving substituted phenyl compounds.
- Cyclization to form the pyrazoloquinoline structure.
- Purification through recrystallization or chromatography to obtain the final product in high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation across various types of cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often fall within low micromolar ranges, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 10.5 |
| Similar Pyrazoloquinolines | HeLa (Cervical) | 8.0 |
| Similar Pyrazoloquinolines | NCI-H460 (Lung) | 7.5 |
These results suggest that this class of compounds may act by disrupting microtubule dynamics or inducing apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazoloquinolines have been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation markers in various models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to bind at the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have been published regarding the biological activity of pyrazoloquinoline derivatives:
- Study on MCF-7 Cells : A study demonstrated that a derivative with a similar structure inhibited MCF-7 cell growth significantly through apoptosis induction.
- Anti-inflammatory Assays : Another investigation showed that derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.
Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The table below compares the target compound with structurally related pyrazoloquinolines:
Pharmacological Implications
- Electron-Donating vs.
- Lipophilicity: The methyl group at position 8 and absence of bulky substituents (e.g., benzyl in ) may reduce LogP compared to analogs like 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, favoring aqueous solubility .
- Ring Fusion: Pyrazolo[4,3-c]quinolines (target compound) differ from pyrazolo[3,4-b]quinolines in ring connectivity, altering molecular geometry and binding to biological targets .
Preparation Methods
Reaction Mechanism and Conditions
This method employs pyrazole-arylamines and β-keto esters as precursors, leveraging acid catalysis to facilitate C–C bond cleavage and subsequent cyclization. For example, Jiang et al. demonstrated that treating pyrazole-arylamine (bearing 3-methoxyphenyl and 4-methoxyphenyl groups) with ethyl acetoacetate (as the β-keto ester) in the presence of concentrated sulfuric acid (H₂SO₄) at 80°C for 12 hours yields the target compound. The acid promotes both the cleavage of the β-keto ester’s C–C bond and the formation of the pyrazoloquinoline core.
Key Parameters:
Optimization Insights:
-
Substituting H₂SO₄ with PPA increases regioselectivity for the 8-methyl position.
-
Microwave-assisted heating reduces reaction time to 2–4 hours with comparable yields.
Friedländer Condensation for Quinoline Core Formation
Synthetic Pathway
The Friedländer condensation constructs the quinoline moiety by reacting 2-aminobenzaldehyde derivatives with cyclic ketones. For instance, 2-amino-5-methoxybenzaldehyde and 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergo condensation in ethanol with a catalytic amount of piperidine at reflux (78°C) for 24 hours. This step forms the quinoline scaffold, which is subsequently functionalized.
Key Parameters:
Challenges and Solutions:
-
Low Solubility : Adding dimethylformamide (DMF) as a co-solvent improves reactant miscibility.
-
Byproduct Formation : Use of molecular sieves (4Å) minimizes imine side products.
Multicomponent One-Pot Synthesis
Reaction Design
A one-pot strategy combines 3-methoxyphenylhydrazine , 4-methoxyacetophenone , and ethyl 3-oxobutanoate in acetic acid under reflux. This method concurrently forms the pyrazole and quinoline rings, with the methyl group introduced via the β-keto ester.
Key Parameters:
-
Catalyst : Acetic acid (dual role as solvent and catalyst).
-
Temperature : 120°C (oil bath).
-
Yield : 55–70% after neutralization and extraction.
Advantages:
-
Eliminates intermediate isolation steps.
-
Scalable to gram quantities without yield reduction.
Cyclization of Pyrazole Intermediate
Stepwise Approach
Key Parameters:
-
Solvent : Dichloromethane (DCM) for AlCl₃; solvent-free for PPA.
-
Yield : 68–72% after two steps.
Comparative Analysis of Methods
Critical Considerations for Optimization
-
Regioselectivity :
-
Purification :
-
Scale-Up :
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield (e.g., 65% → 82%) .
- Catalyst screening : Palladium-based catalysts enhance regioselectivity in cross-coupling steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Time | Key Condition | Reference |
|---|---|---|---|---|
| Conventional cyclization | 65 | 12 h | CuI, 100°C, DMF | |
| Microwave-assisted | 82 | 30 min | Pd(OAc)₂, 120°C, MeCN |
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Level : Basic
Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C-N: 1.34 Å) and torsional angles, confirming orthorhombic crystal systems (space group P2₁2₁2₁) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns (J = 8–9 Hz) .
- ¹³C NMR : Quinoline carbons resonate at δ 145–155 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 423.18 for [M+H]⁺) .
Critical Note : SC-XRD is indispensable for resolving substituent orientation, especially when methoxy groups introduce steric effects .
What in vitro biological screening strategies are recommended to evaluate its potential anticancer activity?
Level : Advanced
Answer :
- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Test COX-2 selectivity via fluorometric assays (IC₅₀ < 1 µM suggests therapeutic potential) .
- Structure-activity relationship (SAR) : Compare analogues with varying substituents (Table 2) .
Q. Table 2: Substituent Effects on Anticancer Activity
| Substituent (Position) | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| 8-Fluoro | 0.8 | Topoisomerase II inhibition | |
| 3-Methoxy | 2.1 | COX-2 suppression |
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
Level : Advanced
Answer :
- Systematic substitution : Synthesize derivatives with halogens (F, Cl), methoxy, or methyl groups at positions 3, 8, and phenyl rings .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .
- Pharmacophore modeling : Identify essential moieties (e.g., methoxy groups enhance hydrophobic interactions) .
Key Finding : Fluorine at position 8 increases potency 2.5-fold compared to methyl groups due to electronegativity .
What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?
Level : Advanced
Answer :
Contradictions often arise from poor bioavailability or metabolic instability. Solutions include:
Pharmacokinetic profiling : Assess plasma half-life (e.g., LC-MS/MS) and hepatic microsomal stability .
Formulation optimization : Use nanoemulsions or liposomes to enhance solubility .
Prodrug design : Introduce ester groups at the 8-methyl position to improve absorption .
Case Study : A derivative with 8-ethoxy showed 3× higher in vivo AUC than the methyl analogue due to reduced CYP450 metabolism .
Which computational methods are suitable for predicting binding modes with biological targets like kinases?
Level : Advanced
Answer :
- Molecular docking : AutoDock or Glide for preliminary binding poses (e.g., quinoline core π-stacking with kinase ATP pockets) .
- Molecular dynamics (MD) simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
- QSAR models : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
Q. Table 3: Computational Tools and Targets
| Target | Software | Key Interaction | Reference |
|---|---|---|---|
| EGFR kinase | AutoDock Vina | Hydrogen bonding (Lys721) | |
| COX-2 | GROMACS | Hydrophobic pocket |
How do solvent polarity and reaction stoichiometry influence regioselectivity in derivatization reactions?
Level : Advanced
Answer :
- Solvent effects : Polar solvents (DMF, DMSO) favor electrophilic substitution at the 3-position, while toluene directs reactivity to the 8-methyl group .
- Stoichiometry : Excess aryl halide (1.5 eq.) in Suzuki-Miyaura coupling minimizes homo-coupling byproducts .
Example : In DMF, 3-methoxy substitution dominates (85% yield), whereas toluene shifts selectivity to 8-methyl oxidation (72%) .
What metabolic stability assays are critical for assessing its potential as a drug candidate?
Level : Advanced
Answer :
- Hepatic microsomal assays : Monitor depletion over 60 min (t₁/₂ > 30 min indicates stability) .
- CYP450 inhibition : Fluorescent assays for CYP3A4/2D6 to predict drug-drug interactions .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (unbound % >5% is favorable) .
Data Insight : Derivatives with 4-methoxyphenyl groups show reduced CYP2D6 inhibition (IC₅₀ > 50 µM) compared to chloro-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
